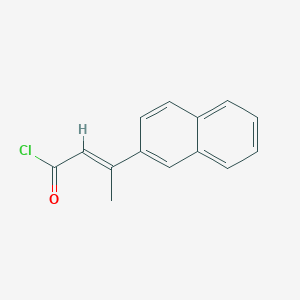![molecular formula C10H11BrMgO B14242042 Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- CAS No. 625454-16-2](/img/structure/B14242042.png)
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is typically synthesized through the reaction of magnesium metal with bromo[4-[(2-methyl-2-propenyl)oxy]phenyl] in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Substitution Reactions: Can be used to introduce the phenyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Requires appropriate electrophiles and may involve solvents like tetrahydrofuran (THF).
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Substituted Phenyl Compounds: Produced through substitution reactions.
Scientific Research Applications
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through various reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the phenyl group, making it highly reactive. This reactivity allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(1-methyl-2-propenyl)-
- Magnesium, bromo[4-[2-(trimethylsilyl)ethynyl]phenyl]-
Uniqueness
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is unique due to its specific structure, which includes a phenyl group substituted with a bromo and a 2-methyl-2-propenyl group. This structure imparts distinct reactivity and selectivity in various chemical reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
625454-16-2 |
|---|---|
Molecular Formula |
C10H11BrMgO |
Molecular Weight |
251.40 g/mol |
IUPAC Name |
magnesium;2-methylprop-2-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OQTVVNYDVMEGGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)COC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


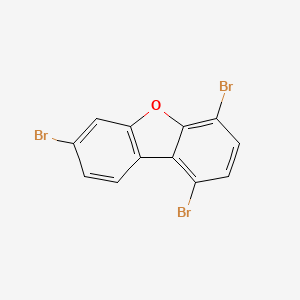
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
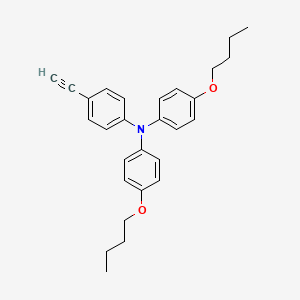
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
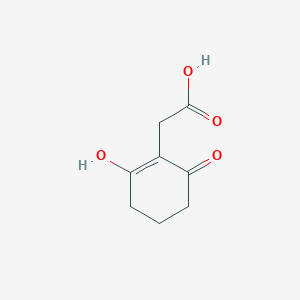
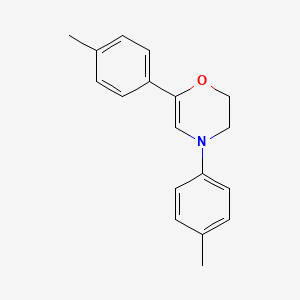
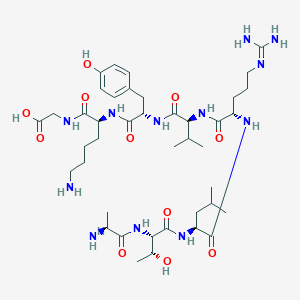
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
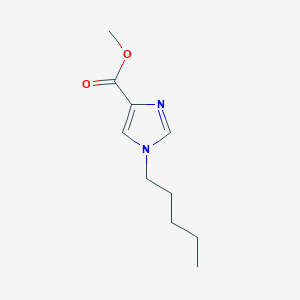
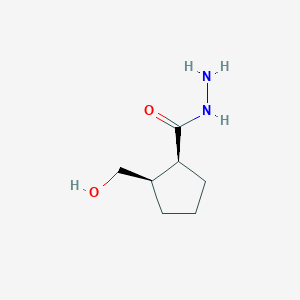

![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
